Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of triazole, benzothiazole, thiophene, and thienyl groups, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as triazole and benzothiazole derivatives, followed by their coupling with thiophene and thienyl groups under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties, such as antimicrobial, antiviral, or anticancer activities, which can be explored for therapeutic applications.
Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers, dyes, or catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The compound’s unique structure allows it to engage in various molecular interactions, which can be studied to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate include other heterocyclic compounds with triazole, benzothiazole, thiophene, and thienyl groups. Examples include:
- 2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetic acid
- 4-(2-thienyl)thiophene-3-carboxylic acid
- Benzothiazole derivatives with various substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings
Biological Activity
Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring,
- A benzothiazole moiety,
- A thiophene ring,
- An acetylamino functional group.
This structural diversity contributes to its varied biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole and benzothiazole rings.
- Acetylation to introduce the acetylamino group.
- Final methylation to yield the methyl ester.
Synthesis methods often utilize reagents such as thiosemicarbazides and various acylating agents under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of similar compounds containing the triazole and benzothiazole frameworks. For instance:
- Compounds with triazole structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The presence of sulfur atoms in the benzothiazole moiety enhances the antimicrobial properties due to their ability to disrupt microbial cell membranes.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Methyl Compound | Pseudomonas aeruginosa | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- Case Studies : In studies involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound showed IC50 values indicating potent cytotoxicity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
HepG2 | 15 | Cell cycle arrest |
Neuroprotective Effects
Research has also indicated potential neuroprotective properties:
- Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
Properties
Molecular Formula |
C20H14N4O3S4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 4-thiophen-2-yl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H14N4O3S4/c1-27-18(26)16-11(13-7-4-8-28-13)9-29-17(16)21-15(25)10-30-19-22-23-20-24(19)12-5-2-3-6-14(12)31-20/h2-9H,10H2,1H3,(H,21,25) |
InChI Key |
QRAXMAUXMQVFNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
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